
Esmolol
Übersicht
Beschreibung
Esmolol, sold under the brand name Brevibloc, is a cardioselective beta-1 adrenergic receptor blocker. It is known for its rapid onset and short duration of action, making it particularly useful in acute settings. This compound is primarily used for the short-term control of ventricular rate and heart rate in various types of tachycardia, including perioperative tachycardia and hypertension .
Vorbereitungsmethoden
The synthesis of esmolol involves several steps. One method includes the reaction of p-bromophenol with methyl acrylate in the presence of a palladium catalyst and a phosphine ligand to generate 3-(4-hydroxyphenyl) methyl acrylate. This intermediate is then hydrogenated in the presence of a palladium-carbon catalyst to obtain 4-hydroxy methyl phenylpropionate . Another method involves mixing 3-[4-(2,3-epoxyoxypropyl) phenyl] methyl propionate, isopropyl amine, and methyl alcohol . These methods are advantageous due to their short reaction steps, easily obtainable raw materials, and simple processes, making them suitable for industrial production .
Analyse Chemischer Reaktionen
Esmolol undergoes rapid hydrolysis of its ester linkage, which is catalyzed by esterases found in the cytosol of red blood cells . This hydrolysis results in the formation of a free acid and methanol . The compound does not undergo significant oxidation or reduction reactions under normal physiological conditions. The primary reaction involves the hydrolysis of the ester bond, which is crucial for its short duration of action .
Wissenschaftliche Forschungsanwendungen
FDA-Approved Indications
Esmolol has received FDA approval for several critical applications:
- Supraventricular Tachycardia (SVT) : this compound is indicated for the rapid control of ventricular rate in patients with atrial fibrillation or atrial flutter during perioperative or emergent situations .
- Hypertension : The drug is effective in managing hypertension that occurs during induction and tracheal intubation .
- Sinus Tachycardia : It is also used for noncompensatory sinus tachycardia where immediate intervention is necessary .
Off-Label Uses
This compound's versatility extends to numerous off-label applications, including:
- Aortic Dissection : Used to manage heart rate and blood pressure during acute episodes.
- Acute Coronary Syndrome : Helps control heart rate in patients experiencing chest pain or myocardial ischemia.
- Hypertensive Emergencies : Employed in urgent care settings to stabilize blood pressure .
- Thyrotoxicosis : Used to manage symptoms associated with hyperthyroidism.
- Ventricular Tachycardia : Effective in cases of refractory ventricular tachycardia and ventricular fibrillation resistant to defibrillation.
- Electroconvulsive Therapy : Mitigates catecholamine release during treatment sessions .
Case Study 1: Perioperative Use
A study evaluated this compound's effectiveness in controlling sinus tachycardia during elective non-cardiac surgery. Patients receiving this compound showed a significant reduction in heart rate compared to placebo, demonstrating its utility in managing perioperative tachycardia without adversely affecting blood pressure .
Case Study 2: Refractory Ventricular Fibrillation
Research indicates that this compound may improve survival rates for patients experiencing refractory ventricular fibrillation in prehospital settings. This suggests a potential role for this compound in emergency cardiac care .
Case Study 3: Diabetic Foot Ulcers
A phase 3 randomized controlled trial investigated a topical formulation of this compound for diabetic foot ulcers, showing promising results that may expand its therapeutic applications beyond cardiovascular conditions .
Pharmacokinetics and Administration
This compound has a rapid onset of action (within minutes) and a short half-life (approximately 9 minutes), making it ideal for acute management scenarios. It is administered intravenously, allowing for precise control over dosage and effect duration.
Adverse Effects
While generally well-tolerated, this compound can cause adverse effects such as hypotension, bradycardia, and potential allergic reactions. Monitoring is essential during administration to mitigate these risks .
Data Summary Table
Application | Type | Evidence Level |
---|---|---|
Supraventricular Tachycardia | FDA-Approved | High |
Hypertension | FDA-Approved | High |
Sinus Tachycardia | FDA-Approved | High |
Aortic Dissection | Off-label | Moderate |
Acute Coronary Syndrome | Off-label | Moderate |
Ventricular Tachycardia | Off-label | Moderate |
Electroconvulsive Therapy | Off-label | Moderate |
Wirkmechanismus
Esmolol works by blocking beta-adrenergic receptors in the heart, leading to decreased force and rate of heart contractions . It prevents the action of two naturally occurring substances: epinephrine and norepinephrine . By blocking these receptors, this compound reduces the heart rate and the force of contraction, making it effective in controlling tachycardia and hypertension .
Vergleich Mit ähnlichen Verbindungen
Esmolol is often compared with other beta-1 adrenergic receptor blockers such as landiolol. Landiolol has a higher selectivity for beta-1 adrenergic receptors and a lower affinity for beta-2 adrenergic receptors compared to this compound . This results in improved selectivity and fewer side effects related to beta-2 receptor blockade . Additionally, landiolol shows a more pronounced bradycardic effect and a faster onset of action compared to this compound . Other similar compounds include metoprolol and atenolol, which also act as beta-1 adrenergic receptor blockers but have longer durations of action and different pharmacokinetic profiles.
Biologische Aktivität
Esmolol is a cardioselective beta-1 adrenergic blocker primarily used for the short-term management of various tachyarrhythmias, particularly in perioperative settings. Its unique pharmacokinetic profile, characterized by rapid onset and short duration of action, makes it particularly suitable for acute clinical situations. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
This compound selectively inhibits beta-1 adrenergic receptors in the heart, leading to:
- Decreased Heart Rate : By blocking adrenergic stimulation, this compound reduces the rate of cardiac contractions.
- Reduced Cardiac Output : This results in lower myocardial oxygen demand, which is beneficial during conditions like tachycardia or hypertension.
- Short Duration of Action : The drug has a rapid distribution half-life of approximately 2 minutes and an elimination half-life of about 9 minutes, allowing for quick adjustments in therapy during acute events .
Pharmacokinetics
The pharmacokinetic properties of this compound are crucial for its clinical use:
Parameter | Value |
---|---|
Onset of Action | 5-10 minutes |
Distribution Half-Life | ~2 minutes |
Elimination Half-Life | ~9 minutes |
Metabolism | Rapid hydrolysis by esterases in red blood cells |
Excretion | <2% unchanged in urine |
Clinical Applications
This compound is indicated for several clinical scenarios:
- Acute Tachycardia Management : Effective in controlling ventricular rates during atrial fibrillation or flutter.
- Hypertension : Used perioperatively to manage blood pressure surges.
- Myocardial Ischemia : Reduces heart workload and oxygen demand during episodes of ischemia.
Case Studies and Clinical Trials
-
Coronary Artery Remodeling
A study on spontaneously hypertensive rats demonstrated that short-term this compound therapy improved coronary artery structure and function. Key findings included: -
Beta-Blocker Efficacy Prediction
Research indicated that this compound can predict the efficacy of oral beta-blocker therapy in patients with neurocardiogenic syncope. This suggests its utility in evaluating patient responses before long-term treatment initiation . -
Safety Profile
This compound's safety profile is well-documented, with adverse effects primarily related to cardiovascular responses. Clinical studies emphasize caution when used in patients with peripheral circulatory disorders or hypovolemia due to potential exacerbation of these conditions .
Comparative Efficacy with Other Beta-Blockers
This compound is often compared with other beta-blockers regarding efficacy and safety:
Drug | Onset (min) | Duration (min) | Selectivity | Common Uses |
---|---|---|---|---|
This compound | 5-10 | 10 | High (β1) | Tachycardia, hypertension |
Metoprolol | 15 | 3-6 | Moderate | Hypertension, heart failure |
Propranolol | 30 | 4-6 | Low (β1/β2) | Anxiety, migraine prophylaxis |
Eigenschaften
IUPAC Name |
methyl 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4/c1-12(2)17-10-14(18)11-21-15-7-4-13(5-8-15)6-9-16(19)20-3/h4-5,7-8,12,14,17-18H,6,9-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQNDDEOPVVGCPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
81161-17-3 (Hydrochloride) | |
Record name | Esmolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4022995 | |
Record name | Esmolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Esmolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Very soluble as hydrochloride salt, 1.44e-01 g/L | |
Record name | Esmolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esmolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Similar to other beta-blockers, esmolol blocks the agonistic effect of the sympathetic neurotransmitters by competing for receptor binding sites. Because it predominantly blocks the beta-1 receptors in cardiac tissue, it is said to be cardioselective. In general, so-called cardioselective beta-blockers are relatively cardioselective; at lower doses they block beta-1 receptors only but begin to block beta-2 receptors as the dose increases. At therapeutic dosages, esmolol does not have intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (quinidine-like) activity. Antiarrhythmic activity is due to blockade of adrenergic stimulation of cardiac pacemaker potentials. In the Vaughan Williams classification of antiarrhythmics, beta-blockers are considered to be class II agents. | |
Record name | Esmolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
81147-92-4, 103598-03-4 | |
Record name | Esmolol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81147-92-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Esmolol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081147924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Esmolol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00187 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Esmolol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4022995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3[4-[2-Hydroxy-3-(Isopropylamino)Propoxy]Phenyl] Propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESMOLOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MDY902UXSR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Esmolol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014333 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.